molecular formula C10H19NO4S B2776964 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3,3-dimethylbutanoic acid CAS No. 338963-05-6

2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3,3-dimethylbutanoic acid

Cat. No. B2776964
CAS RN: 338963-05-6
M. Wt: 249.33
InChI Key: ICVZKMPHOSUDOP-UHFFFAOYSA-N
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Description

2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3,3-dimethylbutanoic acid (2-DTDMBA) is a synthetic compound with a wide range of applications in scientific research. It is a four-carbon acid with a dioxo-thiazine ring and a dimethylbutyl group. This compound is a useful tool for scientists due to its ability to act as a chelating agent, a substrate for enzymes, and a ligand for proteins.

Scientific Research Applications

HCV NS5B Polymerase Inhibitors

A novel class of inhibitors targeting HCV NS5B polymerase includes analogs featuring the 1,1-dioxo-thiazinan structure. These compounds have demonstrated potent inhibitory activities in biochemical and replicon assays, showcasing their potential in antiviral therapy. The development of these inhibitors was guided by structure-based design, resulting in compounds with significant potency and metabolic stability, as highlighted by compound 3a's effectiveness and liver microsome stability (Ellis et al., 2008).

Polyamide Synthesis

Research into polyamides incorporating nucleobases like uracil and adenine has led to the synthesis of unique compounds through reactions with dimethyl methylenesuccinate. These polyamides, characterized by side groups derived from nucleobases, exhibit molecular weights ranging from 1000 to 5000. Their solubility in water and potential for biological applications mark an important area of investigation (Hattori & Kinoshita, 1979).

Heterocycle Synthesis

The exploration of heterocyclic compounds has led to the synthesis of [1,4]Thiazino[2,3,4-ij]quinoline derivatives through reactions involving 2H-1,4-benzothiazin-3(4H)-one and similar compounds. This work has contributed to the development of new synthetic pathways and the creation of compounds with potential pharmacological applications (Katekar, 1972).

Glycolic Acid Oxidase Inhibitors

The synthesis of 4-substituted 2,4-dioxobutanoic acid derivatives has resulted in potent inhibitors of glycolic acid oxidase. These compounds, featuring lipophilic substituents, have showcased the potential for therapeutic applications through their inhibitory action on this enzyme, highlighting the importance of structural modification in enhancing biological activity (Williams et al., 1983).

Fluorescent Probes for β-Amyloid

The development of fluorescent probes for β-amyloid, such as 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid, has opened new avenues for the molecular diagnosis of Alzheimer’s disease. These probes exhibit high binding affinities toward Aβ(1–40) aggregates, demonstrating their potential in identifying and studying amyloid plaques in neurodegenerative disorders (Fa et al., 2015).

properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-10(2,3)8(9(12)13)11-4-6-16(14,15)7-5-11/h8H,4-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVZKMPHOSUDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N1CCS(=O)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3,3-dimethylbutanoic acid

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